2-Chloro-5-(methylsulfanyl)aniline
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Overview
Description
2-Chloro-5-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8ClNS. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a chlorine atom at the second position and a methylsulfanyl group at the fifth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylsulfanyl)aniline can be achieved through several methods. One common method involves the nucleophilic aromatic substitution reaction of 2-chloro-5-nitroaniline with methylthiolate. The reaction typically occurs under basic conditions, where the nitro group is reduced to an amino group, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as thiolates or amines are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: this compound from nitro precursors.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(methylsulfanyl)aniline is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: In the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylsulfanyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the chlorine atom is replaced by other groups. Additionally, the methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further participate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- **5-Chloro-2-methylaniline
2-Chloroaniline: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.
Properties
IUPAC Name |
2-chloro-5-methylsulfanylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQFMQYZZXOHPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445645 |
Source
|
Record name | 2-Chloro-5-(methylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15945-75-2 |
Source
|
Record name | 2-Chloro-5-(methylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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